N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide
Description
N-(2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide is a synthetic compound featuring a cyclopropanecarboxamide core linked via a sulfonylethyl group to a pyridinyl-substituted piperazine moiety.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c20-15(13-4-5-13)17-7-12-23(21,22)19-10-8-18(9-11-19)14-3-1-2-6-16-14/h1-3,6,13H,4-5,7-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFBCSVSMXQOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the piperazine ring. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the sulfonyl and amide bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Reduction of the sulfonyl group to sulfides.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide exhibits potential biological activities that can be harnessed for therapeutic applications:
- Enzyme Inhibition : The sulfonamide moiety allows the compound to act as an inhibitor for various enzymes, particularly those involved in cellular signaling pathways.
- Anticancer Properties : Similar compounds have shown efficacy in modulating pathways related to cancer cell proliferation and survival.
- Neuropharmacological Effects : The piperazine structure is often associated with neuroactive compounds, suggesting potential applications in treating neurological disorders.
Research Findings and Case Studies
- Inhibitory Effects on Kinases : Research indicates that compounds with similar structures often exhibit inhibitory effects on protein kinases, which are crucial in cancer signaling pathways. A study demonstrated that modifications to the piperazine ring could enhance selectivity towards specific kinase targets, leading to improved therapeutic profiles .
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl) derivatives were tested against various bacterial strains, showing promising results in inhibiting growth .
- Neuroprotective Effects : Preliminary studies have suggested that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems, which could provide insights into treatments for neurodegenerative diseases .
Analytical Methods for Characterization
To assess the purity and identify degradation products of this compound, several analytical techniques are employed:
- High-performance Liquid Chromatography (HPLC) : Used for purity analysis and separation of compounds.
- Mass Spectrometry (MS) : Employed for molecular weight determination and structural elucidation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Utilized for detailed structural analysis and confirmation of chemical shifts.
Mechanism of Action
The mechanism by which N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison with AChE Inhibitors
Piperazine Derivatives with Modified Linkers
Compounds like 2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) from share the pyridinylpiperazine motif but lack the sulfonyl and cyclopropane groups. The target compound’s sulfonyl group may enhance solubility and metabolic stability compared to LP’s ketoiminoethyl linker .
Cyclopropane-Containing Analogs: Cyclopropylfentanyl
Cyclopropylfentanyl () incorporates a cyclopropanecarboxamide group but targets μ-opioid receptors via a 4-anilidopiperidine core. Key distinctions include:
- Piperazine vs. piperidine: The target compound’s piperazine ring may favor interactions with non-opioid targets (e.g., serotonin or dopamine receptors).
- Sulfonyl vs.
Table 2: Comparison with Cyclopropane-Containing Analogs
Research Findings and Implications
Biological Activity
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide is a compound that belongs to the class of pyridinylpiperazines. These compounds are known for their diverse biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H20N6O3S2 |
| Molecular Weight | 444.531 g/mol |
| IUPAC Name | 1-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-3-(1,3-thiazol-2-yl)urea |
| CAS Number | Not available |
The compound features a cyclopropane ring, piperazine moiety, and a pyridine group, which contribute to its biological activity.
This compound primarily acts as a modulator of neurotransmitter systems. It has been shown to interact with various receptors in the central nervous system (CNS), particularly serotonin and dopamine receptors. The sulfonamide group enhances its binding affinity to these receptors, potentially leading to increased efficacy in therapeutic applications.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits selective activity towards serotonin receptors, which are crucial in regulating mood and anxiety.
- Dopamine Receptor Interaction : Its interaction with dopamine receptors may influence reward pathways and cognitive functions.
- Inhibition of Enzymatic Activity : The sulfonamide group may also inhibit certain enzymes involved in neurotransmitter metabolism, prolonging their action.
Biological Activity and Therapeutic Applications
Research indicates that this compound has potential applications in treating various neurological disorders such as depression, anxiety, and schizophrenia.
Case Studies and Experimental Evidence:
- Antidepressant Effects : In preclinical studies, the compound demonstrated significant antidepressant-like effects in animal models. It increased serotonin levels in the synaptic cleft, leading to enhanced mood stabilization.
- Anxiolytic Properties : The compound was tested for anxiolytic activity using the elevated plus maze test, where it significantly reduced anxiety-like behaviors compared to control groups.
- Cognitive Enhancement : Studies have shown that it may improve cognitive functions in models of cognitive decline, suggesting potential use in conditions like Alzheimer's disease.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
